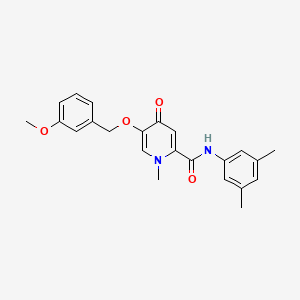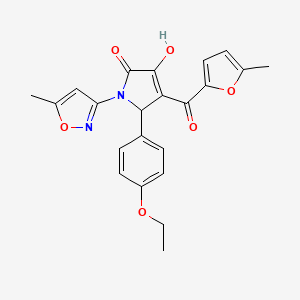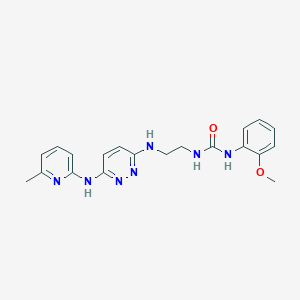
1-(2-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties.科学的研究の応用
Novel Synthesis Methods and Chemical Reactions
- Facile Synthesis of Novel Compounds : A study discussed the synthesis of a novel class of compounds starting from precursors that share structural similarities with the compound , highlighting methods for creating fused pyridazinone skeletons and aminopyridazinone derivatives (Gani Koza et al., 2013). This research may relate to the synthesis pathways or structural modifications applicable to 1-(2-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea.
Polymerization and Material Science
- Thermal Latent Initiators for Polymerization : Another study explored the use of N-aryl-N′-pyridyl ureas in the bulk polymerization of epoxides, indicating their potential as thermal latent initiators (N. Makiuchi et al., 2015). This suggests that structurally similar ureas could be investigated for their roles in material science and polymer chemistry.
Biochemical and Pharmaceutical Research
- Enzyme Inhibition and Anticancer Activity : Compounds structurally related to the query compound have been evaluated for their inhibitory effects on enzymes and potential anticancer activities. For example, synthesis and evaluation of substituted ureas based on pyridinedicarboxylic acid azides highlight their potential in biochemical applications (E. Nesterova et al., 2012). This indicates that similar compounds could be studied for their biological activities and therapeutic potentials.
Chemical Structure and Properties Analysis
- Complexation and Conformational Studies : Research on heterocyclic ureas and their unfolding to form hydrogen-bonded complexes offers insights into the structural and conformational properties of such compounds (Perry S. Corbin et al., 2001). This could be relevant for understanding the chemical behavior and potential applications of the compound .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
Please consult with a professional chemist or a reliable scientific database for more specific and detailed information. It’s also important to note that working with chemicals should always be done following appropriate safety protocols.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-6-5-9-18(23-14)25-19-11-10-17(26-27-19)21-12-13-22-20(28)24-15-7-3-4-8-16(15)29-2/h3-11H,12-13H2,1-2H3,(H,21,26)(H2,22,24,28)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIAJLUBSHGZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

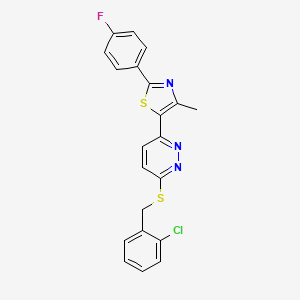
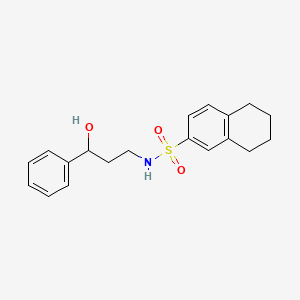
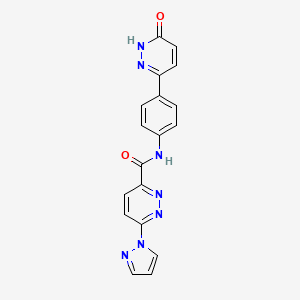
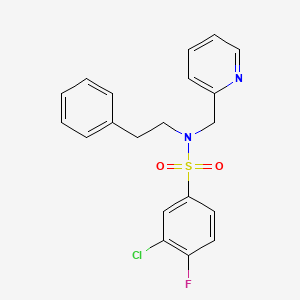

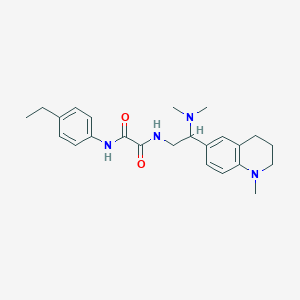
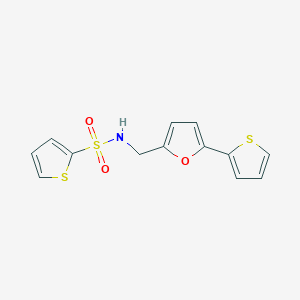
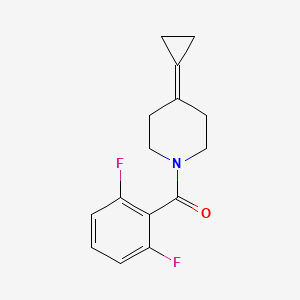
![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)
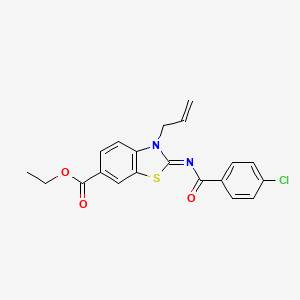
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)
![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)
